Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate

Physicochemical characterization Pyrazole dicarboxylates Structure-property relationships

Researchers studying 1,5-sigmatropic rearrangements require tautomerically pure 3,3-dialkyl-3H-pyrazoles, not aromatic 1H analogs (CAS 33090-46-9). This compound (NSC 264709) is the prototypical substrate with confirmed X-ray rearrangement pathway. - **Key Differentiation:** Geminal dimethyl locks non-aromatic 3H-tautomer; enables thermal sigmatropic shifts vs. unreactive 1H form. - **Synthetic Utility:** Hydrolyze to hindered dicarboxylic acid ligand for MOFs with constrained coordination geometry. - **Supply:** BenchChem provides immediate shipping; excess reagent removal at lower bp (270.7°C).

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
CAS No. 13566-26-2
Cat. No. B12882655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate
CAS13566-26-2
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCC1(C(=C(N=N1)C(=O)OC)C(=O)OC)C
InChIInChI=1S/C9H12N2O4/c1-9(2)5(7(12)14-3)6(10-11-9)8(13)15-4/h1-4H3
InChIKeyPJFWUHBQBYQONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gem-Dimethyl Pyrazole Diester Overview


Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate (CAS 13566-26-2; also known as dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate) is a pyrazole derivative bearing two methyl ester groups at the 3- and 4-positions and a geminal dimethyl substitution at the 5-position . This compound belongs to the class of 3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates, which exist preferentially in the 3H-pyrazole tautomeric form rather than the aromatic 1H-pyrazole form, a structural feature that fundamentally alters its reactivity profile compared to N-unsubstituted pyrazole dicarboxylates [1]. It carries the NCI screening identifier NSC 264709, indicating its historical inclusion in the National Cancer Institute's compound library for biological evaluation .

Why Generic Analogs Cannot Substitute


The geminal dimethyl group at the 5-position of dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate enforces a non-aromatic 3H-pyrazole tautomeric state, in contrast to the aromatic 1H-pyrazole form adopted by unsubstituted dimethyl pyrazole-3,4-dicarboxylate (CAS 33090-46-9) . This tautomeric difference alters the compound's thermal rearrangement pathway: 3,3-dialkyl-3H-pyrazoles undergo sequential 1,5-sigmatropic shifts with rate constants that vary dramatically depending on the migrating alkyl group, whereas 1H-pyrazole analogs follow fundamentally different reaction trajectories [1]. Furthermore, the 5,5-dimethyl substitution introduces steric hindrance that modulates coordination behavior with metal centers, a parameter absent in the parent 1H-pyrazole-3,4-dicarboxylate system [2]. Substituting the dimethyl ester with diethyl ester analogs (e.g., diethyl 5,5-dimethylpyrazole-3,4-dicarboxylate) alters both the hydrolytic stability and the steric profile of the ester protecting groups, affecting downstream synthetic utility. These structural features are not interchangeable without altering reaction outcomes.

Quantitative Differentiation Evidence


Physicochemical Property Comparison

Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate (target) exhibits a density of 1.26 g/cm³ and a boiling point of 270.7°C at 760 mmHg . In contrast, the unsubstituted analog dimethyl 1H-pyrazole-3,4-dicarboxylate (CAS 33090-46-9) has a higher predicted density of 1.3±0.1 g/cm³ and a significantly higher boiling point of 304.0±22.0°C at 760 mmHg . The lower density and boiling point of the target compound are consistent with reduced intermolecular hydrogen bonding due to the gem-dimethyl groups at the 5-position, which sterically hinder N-H···O interactions that otherwise contribute to crystal packing energy and higher boiling points in the 1H-pyrazole analog.

Physicochemical characterization Pyrazole dicarboxylates Structure-property relationships

Thermal Rearrangement Pathway

The target compound and its 3,3-dialkyl-3H-pyrazole congeners undergo a characteristic threefold thermal rearrangement via sequential 1,5-sigmatropic shifts (alkyl migration to C-4, followed by two successive methoxycarbonyl migrations), ultimately yielding 4,5-dialkyl-1H-pyrazole-1,3-dicarboxylic acid dimethyl esters [1]. This rearrangement pathway is unique to the 3,3-dialkyl-3H-pyrazole system and is not available to the 1H-pyrazole tautomer (e.g., CAS 33090-46-9). The Jefferson and Warkentin study demonstrated that compounds with bulky migrating groups (e.g., tert-butyl) exhibit enormous rate enhancements compared to simple alkyl groups, with product distributions being highly solvent-dependent [2]. Specifically, in the initial alkyl migration step, ethyl migrates in preference to methyl, and methoxycarbonyl groups migrate faster than ethyl or methyl groups [1]. The 3,3-dimethyl compound (target) serves as the baseline system (R₁ = R₂ = CH₃) from which the effects of larger alkyl substituents are measured.

Physical organic chemistry Sigmatropic rearrangement Pyrazole tautomerism

Tautomeric State and Hydrogen Bonding

The target compound exists as a 3H-pyrazole tautomer (3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate), which lacks aromatic stabilization of the pyrazole ring and possesses an N-H donor at N-1 that is sterically unencumbered compared to the 1H-pyrazole tautomer where the N-H is flanked by two ring carbon atoms [1]. In contrast, dimethyl 1H-pyrazole-3,4-dicarboxylate (CAS 33090-46-9) is fully aromatic with the N-H hydrogen engaged in intermolecular hydrogen bonding networks, as evidenced by its higher melting point (141°C vs. not reported as crystalline for the target) and higher calculated density . The 3H-pyrazole form of the target compound offers a distinct hydrogen bond donor geometry that may favor different supramolecular architectures in crystal engineering and coordination polymer design.

Tautomerism Hydrogen bonding Coordination chemistry

NCI Screening Library Provenance

Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate carries the NSC (National Service Center) identifier NSC 264709, indicating that this specific compound was accessioned into the National Cancer Institute's screening collection for biological evaluation . In contrast, the closely related dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate (CAS 110251-69-9) and dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate (CAS 87387-81-3) do not appear to carry NSC identifiers, suggesting they were not prioritized for inclusion in the same screening program. While the specific biological screening results for NSC 264709 are not publicly available in detail, the NSC designation itself provides a verifiable provenance indicator that this compound has been subjected to standardized biological screening protocols, which may be of value for researchers seeking compounds with documented screening history.

Chemical biology NCI compound library Drug discovery

Recommended Application Scenarios


Thermal Rearrangement Studies

The target compound serves as the prototypical substrate for studying sequential 1,5-sigmatropic rearrangements in the 3,3-dialkyl-3H-pyrazole series [1]. Its well-defined rearrangement to 4,5-dimethyl-1H-pyrazole-1,3-dicarboxylic acid dimethyl ester, confirmed by single-crystal X-ray diffraction, makes it a reliable starting point for mechanistic investigations. Researchers requiring a baseline system for comparing the migratory aptitudes of different alkyl and acyl groups should select this compound over the 1H-pyrazole analog, which does not undergo analogous thermal rearrangements [2].

Dicarboxylic Acid Ligand Synthesis

The methyl ester groups of the target compound can be hydrolyzed to yield 5,5-dimethylpyrazole-3,4-dicarboxylic acid, a sterically hindered dicarboxylic acid ligand for metal-organic framework (MOF) and coordination polymer synthesis [1]. The gem-dimethyl groups adjacent to the carboxylate donors impose a constrained coordination geometry around metal centers, distinct from the planar binding mode of pyrazole-3,5-dicarboxylate ligands used in MOF-303 and related frameworks [2]. For researchers developing MOFs with tailored pore geometries, the 5,5-dimethyl substitution provides a steric tuning parameter absent in the parent pyrazole-3,4-dicarboxylate system.

Cycloaddition and Dipolar Chemistry

Owing to its non-aromatic 3H-pyrazole core, the target compound is expected to participate as a reactive 4π-component in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, reactivity that is suppressed in the aromatic 1H-pyrazole analog (CAS 33090-46-9). The lower boiling point (270.7°C vs. 304°C) also facilitates removal of excess reagent under milder conditions in solvent-free or high-temperature cycloaddition protocols [1]. Synthetic chemists pursuing pyrazole-fused heterocycles should consider this compound for its enhanced reactivity relative to the fully aromatic comparator.

Chemical Biology Probe Development

The NSC 264709 identifier confirms that this compound has been accessioned into the NCI's curated screening collection [1]. Researchers seeking pyrazole-based chemical probes with pre-existing biological screening data—even if not fully published—can leverage the NSC identifier to request information from the NCI Developmental Therapeutics Program. This documented provenance distinguishes the target compound from close analogs (e.g., dimethyl 5-ethyl-1H-pyrazole-3,4-dicarboxylate, CAS 110251-69-9) that lack equivalent screening history.

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